4-Methoxypyridine
Overview
Description
4-Methoxypyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methoxy group (-OCH3) is substituted at the 4-position of the pyridine ring. This compound is a clear, colorless to slightly yellow liquid with a molecular weight of 109.13 g/mol .
Mechanism of Action
Target of Action
4-Methoxypyridine, also known as γ-Methoxypyridine , is a chemical compound with the molecular formula C6H7NO . It has been used as a starting reagent for the stereocontrolled synthesis of various compounds . .
Mode of Action
It’s known that it has been used as a starting reagent in the synthesis of various compounds . The interaction of this compound with its targets would depend on the specific reactions it’s involved in.
Biochemical Pathways
This compound has been used in the construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors . This suggests that it may play a role in the biochemical pathways related to these receptors.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. For instance, it has been used in the synthesis of compounds like (±)-pumiliotoxin C and (±)-lasubine II . The effects of these reactions would be determined by the properties of the resulting compounds.
Biochemical Analysis
Biochemical Properties
It is known that 4-Methoxypyridine is an oxidation product of nicotinamide, its methylated form, and its ribosylated form
Molecular Mechanism
It is known that this compound is an oxidation product of nicotinamide and its derivatives
Metabolic Pathways
It is known that this compound is an oxidation product of nicotinamide and its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxypyridine can be synthesized from 4-chloropyridine hydrochloride through a nucleophilic substitution reaction with sodium methoxide. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of this compound-N-oxide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-N-oxide.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Sodium methoxide in THF is commonly used for nucleophilic substitution
Major Products Formed
Oxidation: this compound-N-oxide.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methoxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure but with the methoxy group at the 2-position.
3-Methoxypyridine: Methoxy group at the 3-position.
4-Methylpyridine: Methyl group instead of methoxy at the 4-position
Uniqueness
4-Methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position makes it particularly useful in the synthesis of certain biologically active compounds and as a ligand in receptor studies .
Properties
IUPAC Name |
4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABVLBGNWBWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211029 | |
Record name | 4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-08-6 | |
Record name | 4-Methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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